molecular formula C16H32S B1203300 2-N-Dodecyltetrahydrothiophene CAS No. 78313-84-5

2-N-Dodecyltetrahydrothiophene

Cat. No.: B1203300
CAS No.: 78313-84-5
M. Wt: 256.5 g/mol
InChI Key: OGNMSZFPUKYWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-Dodecyltetrahydrothiophene is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiophene (saturated five-membered ring with one sulfur atom) substituted with a dodecyl (12-carbon) alkyl chain at the nitrogen position.

Properties

CAS No.

78313-84-5

Molecular Formula

C16H32S

Molecular Weight

256.5 g/mol

IUPAC Name

2-dodecylthiolane

InChI

InChI=1S/C16H32S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h16H,2-15H2,1H3

InChI Key

OGNMSZFPUKYWMR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1CCCS1

Canonical SMILES

CCCCCCCCCCCCC1CCCS1

Synonyms

2-DO-TTH
2-n-dodecyltetrahydrothiophene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct information on 2-N-Dodecyltetrahydrothiophene. However, comparisons can be inferred using structurally or functionally related compounds from the sources:

Structural Analogues

Thiophene Fentanyl Hydrochloride (C₂₄H₂₆N₂OS•HCl) Structure: Features a thiophene ring fused to a fentanyl backbone. Unlike this compound, this compound is opioid-derived and includes a hydrochloride salt. Toxicity: Limited toxicological data available, but fentanyl derivatives are known for high bioactivity and risks of respiratory depression .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Structure: Contains a thiophene ring linked to a propanolamine chain. Lacks the long alkyl chain of this compound. Applications: Likely a synthetic intermediate for pharmaceuticals (e.g., drospirenone derivatives). Regulatory Status: Monitored as an unspecified impurity in drug formulations .

Functional Analogues

N,N-Diisopropyl-β-aminoethane thiol (C₇H₁₇NS) Structure: Contains a thiol group and diisopropylamine, differing from this compound’s tetrahydrothiophene core. Applications: Used in chemical synthesis (e.g., ligand preparation).

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Core Structure Key Functional Groups Applications Toxicity/Risks
This compound Not provided in evidence Tetrahydrothiophene Dodecyl chain, S-heterocycle Hypothesized: surfactants Unknown
Thiophene Fentanyl Hydrochloride C₂₄H₂₆N₂OS•HCl Fentanyl + thiophene Amide, piperidine Analgesic High bioactivity risk
N,N-Diisopropyl-β-aminoethane thiol C₇H₁₇NS Ethylthiolamine Thiol, diisopropylamine Chemical synthesis Export-controlled

Research Findings and Limitations

  • Synthesis and Stability: No synthetic pathways for this compound are described in the evidence. By contrast, thiophene fentanyl derivatives require multi-step organic synthesis with stringent purity controls .
  • Biological Activity: Thiophene-containing compounds in the evidence (e.g., fentanyl analogues) exhibit significant pharmacological effects, whereas aminoethanethiols (e.g., N,N-Diisopropyl-β-aminoethane thiol) are regulated for non-pharmaceutical uses .
  • Gaps in Data: The absence of direct studies on this compound limits authoritative comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-N-Dodecyltetrahydrothiophene
Reactant of Route 2
2-N-Dodecyltetrahydrothiophene

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